molecular formula C20H22N2O2S B2415381 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl](phenyl)methanesulfonamide CAS No. 383147-69-1

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl](phenyl)methanesulfonamide

Cat. No.: B2415381
CAS No.: 383147-69-1
M. Wt: 354.47
InChI Key: IKBCHUKSYPZCJN-UHFFFAOYSA-N
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Description

“N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .


Synthesis Analysis

The synthesis of this compound can involve several steps, including the reaction of 2,5-dimethyl-1H-pyrrol-1-yl with benzyl chloride to form the benzylpyrrole intermediate . This intermediate can then react with phenylmethanesulfonyl chloride to form the final product .


Molecular Structure Analysis

The molecular structure of “N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” includes a pyrrole ring, a benzyl group, and a phenylmethanesulfonyl group . The pyrrole ring is a five-membered aromatic heterocycle, which contributes to the compound’s stability and reactivity .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, depending on the conditions and reagents used . For example, it can react with nucleophiles, electrophiles, or radicals, leading to the formation of new bonds and the creation of new molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” can depend on factors such as its purity, the presence of impurities, and the conditions under which it is stored . For example, it is known to be a solid at room temperature .

Scientific Research Applications

The chemical compound N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide, while not directly found in the literature, is related to various research areas, particularly in the context of synthetic organic chemistry and the development of chemical compounds with potential biological or catalytic applications. Below are detailed insights into the scientific research applications surrounding the chemistry and properties of related compounds, as guided by the requested exclusion criteria.

Synthetic Organic Chemistry Innovations

In synthetic organic chemistry, compounds similar to N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide serve as critical reagents or intermediates in the development of novel synthetic pathways. Research by Kondo and Murakami (2001) delves into the N-Ar axis, presenting a review that embodies their studies on synthetic organic chemistry based on this axis. They explored the development of chemoselective N-acylation reagents and the study of chiral axes due to acyclic imide-Ar bonds. This work led to the development of new compounds with improved chemoselectivity and the synthesis of chiral ligands possessing a N-Ar prochiral axis, demonstrating significant advancements in the field of synthetic organic chemistry and the potential for creating novel compounds with precise structural and stereochemical control (K. Kondo & Y. Murakami, 2001).

Chemical Synthesis and Catalysis

Research focusing on the chemical synthesis and catalysis involving similar compounds has identified innovative approaches to utilizing methane—a significant and underutilized resource—in the catalytic methylation of aromatic compounds. Adebajo's (2007) work provides a comprehensive overview of using methane for catalytic methylation and direct coal liquefaction to produce higher hydrocarbons. This research highlights the "oxidative methylation" process, which involves a two-step mechanism: intermediate methanol formation through methane partial oxidation, followed by benzene methylation with methanol. This approach underlines the green chemistry implications of utilizing methane and oxygen in catalysis, presenting a sustainable method for converting methane into more valuable chemical products (Moses O. Adebajo, 2007).

Future Directions

The future directions for research on “N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” could include further studies on its synthesis, properties, and potential applications . For example, it could be investigated for its potential use in the production of monoclonal antibodies .

Properties

IUPAC Name

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-16-12-13-17(2)22(16)20-11-7-6-10-19(20)14-21-25(23,24)15-18-8-4-3-5-9-18/h3-13,21H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBCHUKSYPZCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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